N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methoxypropyl chain, and a dioxopyrrolidinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenyl, is reacted with appropriate reagents to introduce the methoxypropyl group.
Acylation Reaction: The intermediate is then subjected to acylation to introduce the acetamide group.
Cyclization: The final step involves cyclization to form the dioxopyrrolidinyl ring.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide may have several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(23-2,11-4-3-5-12(17)8-11)10-18-13(20)9-19-14(21)6-7-15(19)22/h3-5,8H,6-7,9-10H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZEEZMOBTLND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C(=O)CCC1=O)(C2=CC(=CC=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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